

Physicochemical & Pharmacokinetic Profile of Sigmoidin B

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Compound Focus: Sigmoidin B

CAS No.: 87746-47-2

Cat. No.: S600236

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Property	Value / Prediction	Relevance for Solubility & Experimentation
Predicted Water Solubility (LogS)	-5.58 [1] [2]	Confirms poor aqueous solubility, necessitating a solvent like DMSO for stock solutions.
Molecular Weight	356.37 g/mol [1] [2]	Falls within a typical range for small molecules; high MW can negatively impact solubility.
Lipophilicity (LogP)	3.724 [1] [2]	Indicates high hydrophobicity, which is a primary reason for low water solubility.
Hydrogen Bond Donors	4 [1] [2]	Suggests a capacity for hydrogen bonding, which can be leveraged in solvent selection.
Hydrogen Bond Acceptors	6 [1] [2]	Suggests a capacity for hydrogen bonding, which can be leveraged in solvent selection.
Rotatable Bonds	3 [1] [2]	Relates to molecular flexibility.

While a specific solubility value in DMSO is not available, the following guide can help you effectively formulate **Sigmoidin B** for your assays.

Troubleshooting Guide for Solubility Issues

Initial Stock Solution Preparation

- **Recommended Starting Point:** Prepare a concentrated stock solution in 100% anhydrous DMSO. A common starting concentration is **10-50 mM** [1]. Begin by vortexing and/or gently warming the solution in a warm water bath (around 37°C) to facilitate dissolution.
- **Sonication:** If particles remain, brief sonication (e.g., 10-30 seconds in a bath sonicator) can help disrupt aggregates and achieve complete dissolution.
- **Verification:** Always visually inspect the solution against light to ensure it is clear and particulate-free. For critical applications, further analysis via HPLC can confirm that no precipitation or degradation has occurred.

Handling and Storage

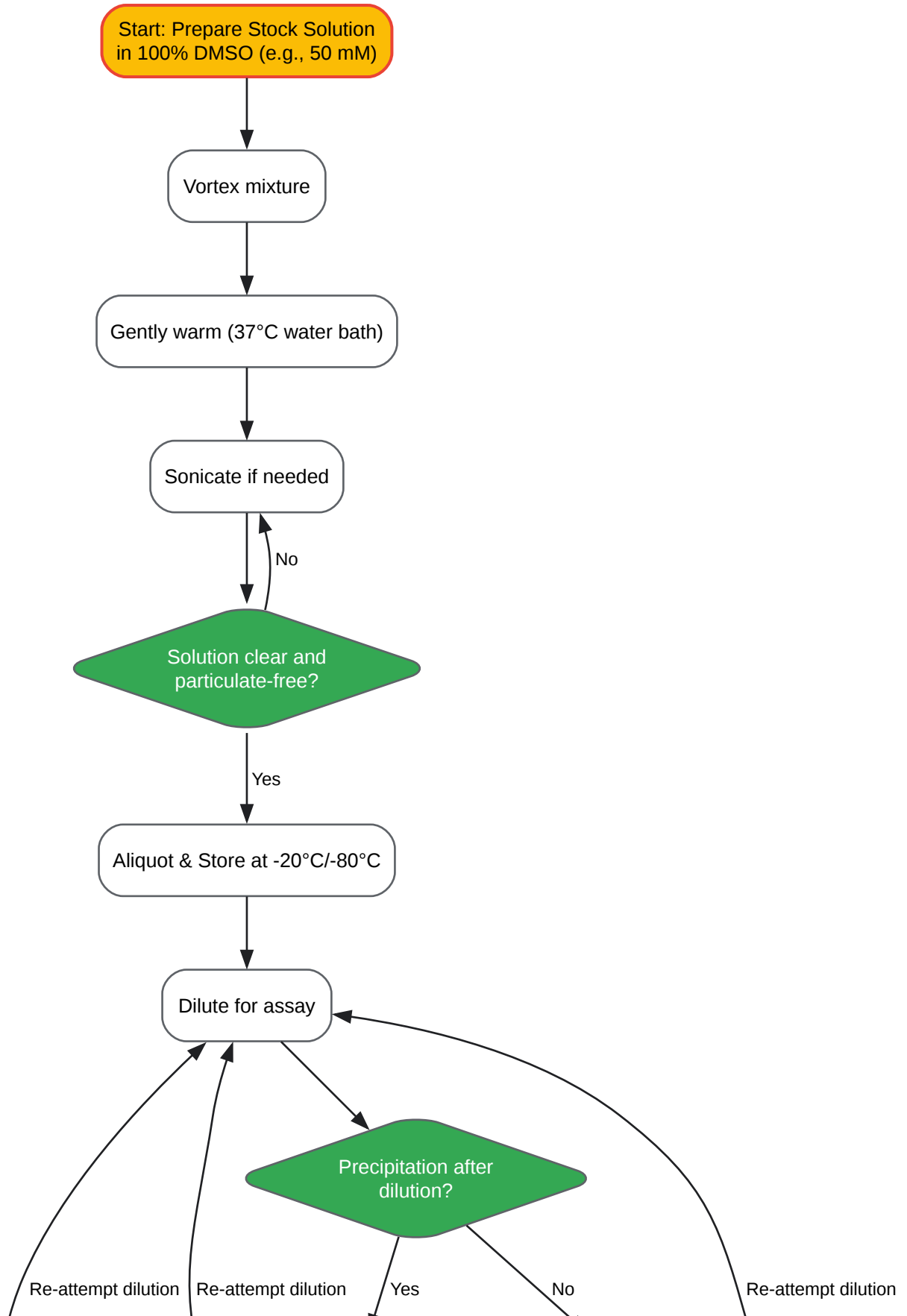
- **Aliquoting:** To minimize freeze-thaw cycles and water absorption from the air, aliquot the stock solution into single-use vials.
- **Storage:** Store aliquots at **-20°C or -80°C** under anhydrous conditions. DMSO is hygroscopic and will absorb water over time, which can lead to precipitation of the compound upon repeated use.

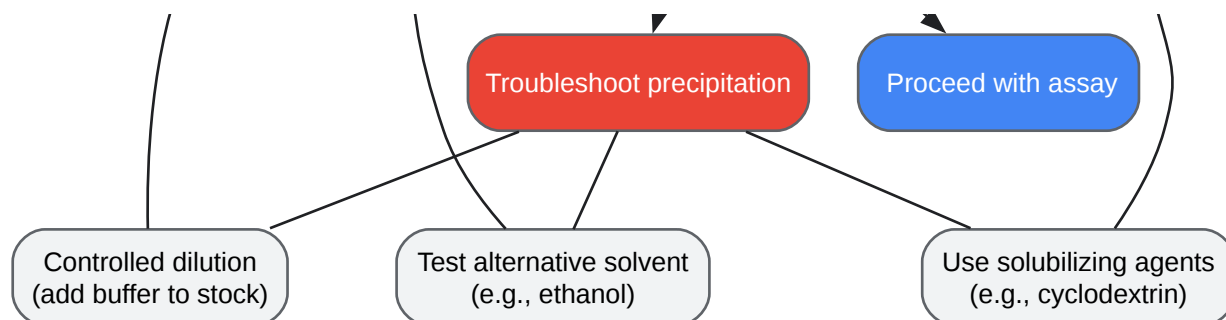
Troubleshooting Precipitation

- **Dilution in Aqueous Buffers:** When diluting the DMSO stock into aqueous cell culture media or buffers, precipitation is a common risk.
 - **Strategy 1: Controlled Dilution:** Add the aqueous medium dropwise to the DMSO stock while vortexing, rather than adding the stock to the medium. This can sometimes help maintain the compound in solution.
 - **Strategy 2: Use of Solubilizing Agents:** If precipitation occurs in biological assays, consider using media that contain low concentrations of solubilizing agents like cyclodextrins or serum albumin, which can bind hydrophobic molecules.
 - **Strategy 3: Alternative Solvents:** If DMSO is entirely incompatible with your assay system, you may explore other solvents like ethanol or acetone, but be mindful of their biological effects on cells.

The following diagram outlines the logical workflow for preparing and troubleshooting a **Sigmoidin B** solution, from initial preparation to application in biological assays.

Sigmoidin B Solubilization and Assay Workflow





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Experimental Protocol for Determining Solubility

If you need to empirically determine the solubility of your specific batch of **Sigmoidin B** in DMSO, you can follow this shake-flask method protocol.

- **Saturation:** Add an excess amount of solid **Sigmoidin B** to a known volume of anhydrous DMSO in a sealed vial.
- **Equilibration:** Agitate the mixture continuously using a vortex mixer or orbital shaker for **24 hours** at a constant temperature (e.g., 25°C) to reach equilibrium.
- **Separation:** Centrifuge the saturated solution at high speed (e.g., 10,000-15,000 x g) to separate the undissolved solid from the supernatant.
- **Quantification:** Carefully dilute an aliquot of the clear supernatant with a suitable solvent (e.g., methanol or acetonitrile). Analyze the concentration using a calibrated method like **HPLC with UV detection**.

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References

1. A Network Pharmacology and Molecular Simulation Approach [pmc.ncbi.nlm.nih.gov]
2. Investigating the Therapeutic Mechanisms of Shen-Ling- ... [mdpi.com]

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